![molecular formula C19H21N7O B5521922 7-methyl-6-{[(1S*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5521922.png)
7-methyl-6-{[(1S*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, a group of chemicals known for their unique structures and potential for varied biological activities. The research primarily focuses on the synthesis, molecular structure, and chemical properties of these compounds.
Synthesis Analysis
The synthesis involves multiple steps, including the formation of 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidines as intermediates. These intermediates are crucial for the generation of tricyclic derivatives and other structural variations, demonstrating their significance in synthetic chemistry (Bruni et al., 1993).
Molecular Structure Analysis
The structure of these compounds has been determined and rationalized through various spectroscopic methods, including NMR spectroscopy and X-ray diffraction analysis. These methods provide a detailed understanding of the molecular framework and the distribution of atoms within the compound (Chimichi et al., 1994).
Chemical Reactions and Properties
The chemical reactions of pyrazolo[1,5-a]pyrimidines include interactions with hydrazine hydrate, leading to the formation of various derivatives. The reactivity and the mechanism of these reactions have been elucidated through comprehensive studies, highlighting the chemical behavior of the core structure (Chimichi et al., 1996).
Scientific Research Applications
Antitumor and Antimicrobial Activities
A study conducted by Hassan et al. (2022) focuses on synthesizing heterocyclic compounds derived from chalcones, which include pyrazolo[1,5-a]pyrimidine derivatives. These compounds demonstrated significant antitumor and antimicrobial activities, highlighting their potential in developing new therapeutic agents in these areas (Hassan, Mohamed, Awad, & Mohamed, 2022).
Antimicrobial Additives in Surface Coatings and Printing Ink
El‐Wahab et al. (2015) explored the use of pyrazolo[1,5-a]pyrimidine derivatives as antimicrobial additives in polyurethane varnish and printing ink paste. This application is particularly valuable for enhancing the antimicrobial properties of various surfaces, potentially reducing microbial transmission (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).
Antibacterial Applications
Beyzaei et al. (2017) synthesized new pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antibacterial properties. These compounds showed effectiveness against various pathogenic bacteria, suggesting their potential as antibacterial agents (Beyzaei, Moghaddam‐manesh, Aryan, Ghasemi, & Samzadeh‐Kermani, 2017).
Synthesis of Tricyclic Derivatives
Bruni et al. (1993) reported on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives as precursors for tricyclic series. These derivatives were examined for their affinity for the central benzodiazepine receptor, offering insights into potential pharmaceutical applications (Bruni, Costanzo, Selleri, Guerrini, Giusti, Martini, & Lucacchini, 1993).
Regioselective Synthesis and Antimicrobial Agents
Aggarwal et al. (2011) achieved the regioselective synthesis of pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines and demonstrated their effectiveness as antimicrobial agents. This study contributes to the understanding of pyrazolo[1,5-a]pyrimidine's role in the development of new antimicrobial drugs (Aggarwal, Sumran, Garg, & Aggarwal, 2011).
properties
IUPAC Name |
(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)-[(1S,5R)-3-pyrazin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-13-16(8-22-17-4-5-23-26(13)17)19(27)25-11-14-2-3-15(25)12-24(10-14)18-9-20-6-7-21-18/h4-9,14-15H,2-3,10-12H2,1H3/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVPVJRUXMHSNO-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC=NN12)C(=O)N3CC4CCC3CN(C4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NC2=CC=NN12)C(=O)N3C[C@H]4CC[C@@H]3CN(C4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.